molecular formula C14H14O B6350337 5-(4-METHYLPHENYL)-2-METHYLPHENOL CAS No. 1026010-71-8

5-(4-METHYLPHENYL)-2-METHYLPHENOL

Cat. No.: B6350337
CAS No.: 1026010-71-8
M. Wt: 198.26 g/mol
InChI Key: ANFMCCWHFDKJCQ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2-Methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a methyl group (-CH₃) at the second position and a 4-methylphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-2-Methylphenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where 4-methylphenyl is introduced to 2-methylphenol using an alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-2-Methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Methylphenyl)-2-Methylphenol has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-2-Methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyl group to donate electrons and neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol (p-Cresol): Similar in structure but lacks the additional methylphenyl group.

    2-Methylphenol (o-Cresol): Similar in structure but lacks the 4-methylphenyl group.

    5-(4-Methylphenyl)-5H-Dibenzo[a,d]cyclohepten-5-ol: Contains a similar phenyl group but has a more complex structure.

Uniqueness

5-(4-Methylphenyl)-2-Methylphenol is unique due to the presence of both a methyl group and a 4-methylphenyl group on the phenol ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methyl-5-(4-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFMCCWHFDKJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432186
Record name 2-methyl-5-(4-methylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026010-71-8
Record name 2-methyl-5-(4-methylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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